molecular formula C14H18FNO4 B12515761 [(Tert-butoxycarbonyl)amino](3-fluoro-4-methylphenyl)acetic acid

[(Tert-butoxycarbonyl)amino](3-fluoro-4-methylphenyl)acetic acid

Cat. No.: B12515761
M. Wt: 283.29 g/mol
InChI Key: SJQUIPVUDCRULV-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 3-fluoro-4-methylphenyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 3-fluoro-4-methylphenyl acetic acid moiety. One common method involves the reaction of 3-fluoro-4-methylphenyl acetic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The 3-fluoro-4-methylphenyl moiety can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (Tert-butoxycarbonyl)aminoacetic acid
  • (Tert-butoxycarbonyl)aminoacetic acid
  • (Tert-butoxycarbonyl)aminoacetic acid

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of both the Boc protecting group and the 3-fluoro-4-methylphenyl moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H18FNO4/c1-8-5-6-9(7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)

InChI Key

SJQUIPVUDCRULV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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